J 113863

概要

説明

準備方法

化学反応の分析

UCB 35625は、主にケモカイン受容体との相互作用に焦点を当てて、さまざまな化学反応を起こします。 MIP-1αおよびエオタキシンなどのケモカインによって誘発されるケモタキシスの阻害によって拮抗薬として作用します . これらの反応で使用される一般的な試薬には、CCR1およびCCR3受容体を発現するトランスフェクタントが含まれます . これらの反応から生成される主要な生成物は、細胞の移動を阻止する阻害されたケモカイン受容体複合体です .

科学研究への応用

UCB 35625は、科学研究で幅広い用途があります。

科学的研究の応用

Rheumatoid Arthritis

J 113863 has been extensively studied for its effects on rheumatoid arthritis, particularly through its ability to block CCR1. In a study involving collagen-induced arthritis (CIA) in mice, treatment with this compound resulted in:

- Improved paw inflammation and joint damage.

- Significant reduction in cell infiltration into joints.

- Decreased plasma levels of tumor necrosis factor alpha (TNFα) in LPS-treated mice, indicating its potential to modulate inflammatory responses .

Table 1: Effects of this compound on Inflammatory Markers in CIA Models

| Treatment | Paw Inflammation | Joint Damage | TNFα Levels (pg/mL) |

|---|---|---|---|

| Control | High | Severe | Elevated |

| This compound | Moderate | Reduced | Decreased |

Multiple Sclerosis

In models of experimental autoimmune encephalomyelitis (EAE), which mimic multiple sclerosis, this compound demonstrated:

- Correction of the imbalance between pro-inflammatory cytokines (like GM-CSF and IL-6) and anti-inflammatory cytokines (like IL-10 and IL-27).

- A significant reduction in CD4+ T cells producing GM-CSF and IL-6, while increasing IL-10 and IL-27 levels .

Table 2: Cytokine Expression Changes in EAE Models

| Cytokine | Control Levels | This compound Treatment Levels |

|---|---|---|

| GM-CSF | High | Low |

| IL-6 | High | Low |

| IL-10 | Low | High |

| IL-27 | Low | High |

Neuropathic Pain

Research has explored the efficacy of this compound in treating neuropathic pain by blocking CCR1. In animal studies, it was shown to mitigate pain responses effectively, suggesting its potential as a therapeutic agent for chronic pain conditions .

Biased Signaling

This compound exhibits biased signaling properties, acting as an antagonist for certain chemokine receptors while demonstrating partial agonist activity under specific conditions. This dual functionality allows it to modulate cellular responses differently depending on the receptor context .

Table 3: Biased Signaling Characteristics of this compound

| Receptor Type | Action Type | Functional Outcome |

|---|---|---|

| CCR1 | Antagonist | Inhibition of migration |

| CCR2 | Partial Agonist | Induction of migration |

| CCR5 | Antagonist | Inhibition of chemotaxis |

作用機序

UCB 35625は、ケモカイン受容体CCR1およびCCR3の膜貫通ヘリックスに結合することで効果を発揮します . この結合は、ケモカインとその受容体間の相互作用を防ぎ、それによってケモタキシスのプロセスを阻害します . 関与する分子標的には、受容体膜貫通ヘリックス内に位置するアミノ酸、特にTM1、TM2、およびTM7が含まれます .

類似の化合物との比較

UCB 35625は、CCR1およびCCR3受容体に対するデュアル拮抗薬として、その高い選択性と効力のために独特です . 類似の化合物には、次のようなものがあります。

J113863: UCB 35625のエナンチオマーで、同様の結合特性を持ちますが、特定のGタンパク質アイソフォームに対する活性化プロファイルが異なります.

BI-9564: 選択性と結合親和性が異なる別のケモカイン受容体拮抗薬.

TUG-1387: 同様の用途を持つ化合物ですが、化学的特性と溶解度プロファイルが異なります.

UCB 35625は、CCR1およびCCR3媒介ケモタキシスの特異的な阻害によって際立っており、研究や潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

UCB 35625 is unique due to its high selectivity and potency as a dual antagonist for CCR1 and CCR3 receptors . Similar compounds include:

BI-9564: Another chemokine receptor antagonist with different selectivity and binding affinities.

TUG-1387: A compound with similar applications but distinct chemical properties and solubility profiles.

UCB 35625 stands out due to its specific inhibition of CCR1 and CCR3-mediated chemotaxis, making it a valuable tool in research and potential therapeutic applications .

生物活性

J 113863 is a potent antagonist of the chemokine receptor CCR1, which has garnered attention for its potential therapeutic applications, particularly in inflammatory and pain-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

Overview of this compound

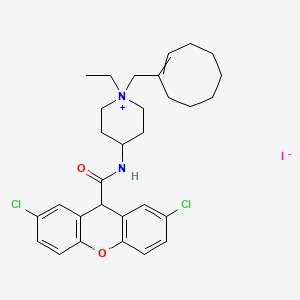

- Chemical Structure : this compound is chemically characterized as 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide.

- Mechanism of Action : It functions primarily as a CCR1 antagonist, exhibiting high potency with IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1 .

1. Inflammatory Response Modulation

Research indicates that this compound plays a significant role in modulating inflammatory responses. In experimental models of arthritis, administration of this compound resulted in:

- Reduced Inflammation : Significant reduction in paw inflammation and joint damage was observed in collagen-induced arthritis (CIA) models .

- Cytokine Regulation : this compound decreased plasma levels of tumor necrosis factor-alpha (TNFα) in LPS-treated mice, indicating its potential to regulate pro-inflammatory cytokines .

2. Analgesic Effects

This compound has demonstrated analgesic properties in various pain models:

- Neuropathic Pain Studies : In murine models of neuropathic pain, this compound was compared with other antagonists (e.g., SB328437). Results showed that it effectively reduced pain behaviors associated with chronic constriction injury .

- Cold Plate Test : The compound exhibited significant analgesic effects when administered, suggesting its utility in treating neuropathic pain .

Table 1: Summary of Key Experimental Findings

3. Biased Signaling Properties

Recent studies have highlighted the biased signaling characteristics of this compound. It was shown to activate different G protein pathways selectively, which may contribute to its varied biological effects:

特性

IUPAC Name |

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFBMYSXIGAOX-LQGGPMKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202796-41-6, 202796-42-7, 301648-08-8 | |

| Record name | J-113863, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB 35625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | J-113863, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。